(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one
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Overview
Description
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazides, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Catalysts like acetic acid can be used to enhance the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of (2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-4-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Hydrazones: Compounds with a hydrazone functional group, which can exhibit similar antimicrobial and anticancer properties.
Uniqueness
(2E)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-5-(prop-2-en-1-yl)-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C13H13N3OS |
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Molecular Weight |
259.33 g/mol |
IUPAC Name |
(2Z)-2-[(Z)-benzylidenehydrazinylidene]-5-prop-2-enyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13N3OS/c1-2-6-11-12(17)15-13(18-11)16-14-9-10-7-4-3-5-8-10/h2-5,7-9,11H,1,6H2,(H,15,16,17)/b14-9- |
InChI Key |
CSVINWQTTSZRHB-ZROIWOOFSA-N |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N/N=C\C2=CC=CC=C2)/S1 |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC=CC=C2)S1 |
Origin of Product |
United States |
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